2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound featuring a pyrazine ring substituted with a methoxy group and a piperidinyl group linked to a thieno[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps:
-
Formation of the Thieno[2,3-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under conditions that promote the formation of the thieno[2,3-d]pyrimidine ring. Common reagents include ethyl thioglycolate and guanidine derivatives, with cyclization facilitated by heating in the presence of a base such as sodium ethoxide.
-
Piperidine Substitution: : The thieno[2,3-d]pyrimidine core is then reacted with a piperidine derivative. This step often requires the use of a strong base like sodium hydride to deprotonate the piperidine, allowing it to act as a nucleophile and attack the electrophilic center on the thieno[2,3-d]pyrimidine ring.
-
Methoxypyrazine Formation: : The final step involves the introduction of the methoxypyrazine moiety. This can be achieved through a nucleophilic substitution reaction where the piperidinyl-thieno[2,3-d]pyrimidine intermediate is reacted with a methoxypyrazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the pyrazine ring or the thieno[2,3-d]pyrimidine moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The methoxy group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the pyrazine or thieno[2,3-d]pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine ring and piperidine moiety but differ in their substitution patterns and overall structure.
Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrazine ring but have different substituents and ring structures.
Uniqueness
2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific combination of a thieno[2,3-d]pyrimidine ring with a piperidinyl and methoxypyrazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-ethyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-2-14-9-15-17(21-12-22-18(15)25-14)23-7-3-13(4-8-23)11-24-16-10-19-5-6-20-16/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOOKFJZHGPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)COC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.